molecular formula C18H16FNO2 B11530961 2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11530961
M. Wt: 297.3 g/mol
InChI Key: BXAQZAQUQXEBLE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a fluorophenyl group and an isopropylidene group

Preparation Methods

The synthesis of 2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps. One common method includes the use of isocyanide reagents, which are known for their versatility in organic synthesis . The process typically involves the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . Industrial production methods may involve scalable and improved processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, ionic liquids, and green reaction protocols . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of new drugs and therapies, particularly in the field of medicinal chemistry . In industry, it is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-Fluorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique structure and properties. Similar compounds include other fluorinated benzamides and pyrimidines, which also have applications in medicinal chemistry and drug development . the specific arrangement of functional groups in this compound provides distinct advantages in terms of its reactivity and potential therapeutic effects.

Properties

Molecular Formula

C18H16FNO2

Molecular Weight

297.3 g/mol

IUPAC Name

4-(2-fluorophenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C18H16FNO2/c1-9(2)14-10-7-8-11(14)16-15(10)17(21)20(18(16)22)13-6-4-3-5-12(13)19/h3-8,10-11,15-16H,1-2H3

InChI Key

BXAQZAQUQXEBLE-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4F)C

Origin of Product

United States

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